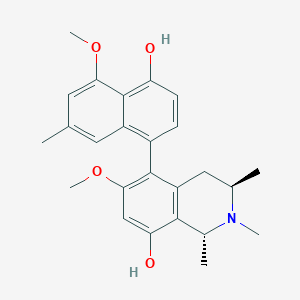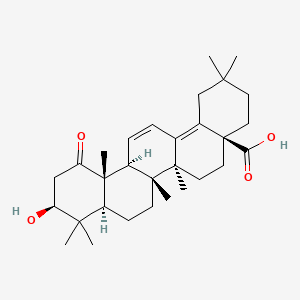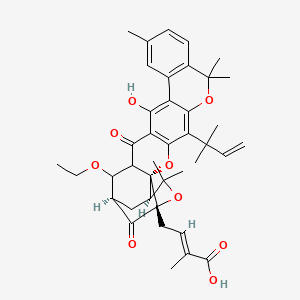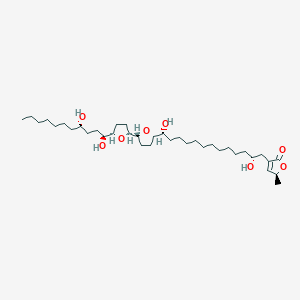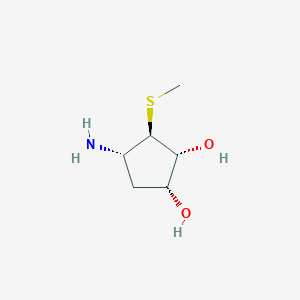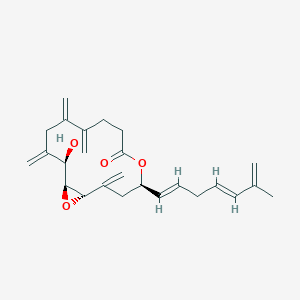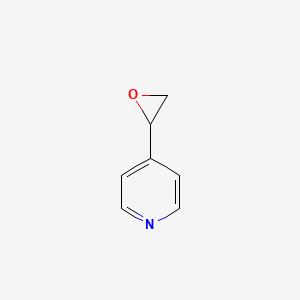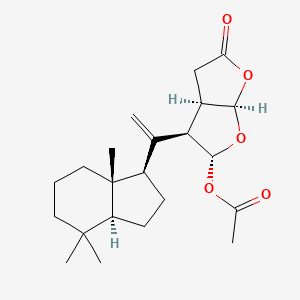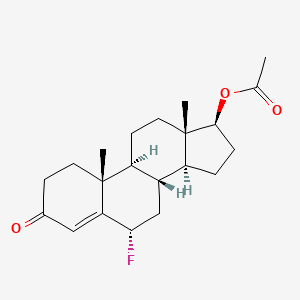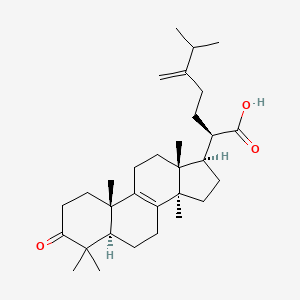
Dehydroeburiconic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dehydroeburiconic acid is a tetracyclic triterpenoid that is lanost-8-en-21-oic acid substituted by a methylidene group at position 24 and an oxo group at position 3. It has been isolated from Poria cocos. It has a role as a fungal metabolite. It is a monocarboxylic acid, a tetracyclic triterpenoid and a cyclic terpene ketone. It derives from a hydride of a lanostane.
Wissenschaftliche Forschungsanwendungen
Inhibition of DNA Polymerases
Dehydroeburiconic acid, a lanostane-type triterpene acid, has been found to inhibit DNA polymerases. Research conducted by Akihisa et al. (2004) shows that dehydroeburiconic acid extracted from Poria cocos inhibits calf DNA polymerase α and rat DNA polymerase β. These findings suggest potential applications in studying DNA replication and repair mechanisms, as well as possible implications in cancer research where DNA polymerase activity is a key factor (Akihisa et al., 2004).
Potential in Diabetes and Dyslipidemia Treatment
Dehydroeburiconic acid has demonstrated potential in treating conditions like diabetes and dyslipidemia. Kuo, Lin, and Shih (2016) found that this compound, sourced from Antrodia camphorata, effectively reduced blood glucose levels in mice fed a high-fat diet. Additionally, it influenced lipid homeostasis, pointing towards its potential as a therapeutic agent for type 2 diabetes and hypertriglyceridemia (Kuo, Lin, & Shih, 2016).
Implications in Type 1 Diabetes Mellitus
Another study by Kuo, Lin, and Shih (2015) on dehydroeburicoic acid showed its effectiveness in managing type 1 diabetes mellitus and dyslipidemia in streptozotocin-induced diabetic mice. The study highlighted its potential to regulate blood glucose and lipid levels, thus underscoring its significance in diabetes research (Kuo, Lin, & Shih, 2015).
Eigenschaften
Produktname |
Dehydroeburiconic acid |
|---|---|
Molekularformel |
C31H48O3 |
Molekulargewicht |
468.7 g/mol |
IUPAC-Name |
(2R)-6-methyl-5-methylidene-2-[(5R,10S,13R,14R,17R)-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,7,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]heptanoic acid |
InChI |
InChI=1S/C31H48O3/c1-19(2)20(3)9-10-21(27(33)34)22-13-17-31(8)24-11-12-25-28(4,5)26(32)15-16-29(25,6)23(24)14-18-30(22,31)7/h19,21-22,25H,3,9-18H2,1-2,4-8H3,(H,33,34)/t21-,22-,25+,29-,30-,31+/m1/s1 |
InChI-Schlüssel |
KBZOWVQYHZLSSX-DIQRFASRSA-N |
Isomerische SMILES |
CC(C)C(=C)CC[C@H]([C@H]1CC[C@@]2([C@@]1(CCC3=C2CC[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)C)C)C(=O)O |
Kanonische SMILES |
CC(C)C(=C)CCC(C1CCC2(C1(CCC3=C2CCC4C3(CCC(=O)C4(C)C)C)C)C)C(=O)O |
Synonyme |
dehydroeburiconic acid |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





